molecular formula C16H16N4O2S B3407964 Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 852376-02-4

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B3407964
CAS No.: 852376-02-4
M. Wt: 328.4 g/mol
InChI Key: FWRRQRNZEXNPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridazine ring, with a p-tolyl group and a thioester moiety, making it a unique and versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex compound that is part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

It is known that the triazolothiadiazine core of the compound can make specific interactions with different target receptors . This interaction likely involves the formation of hydrogen bonds, given the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core .

Biochemical Pathways

Given the compound’s potential enzyme inhibitory effects, it is likely that it interferes with the normal functioning of these enzymes, thereby affecting the biochemical pathways in which they are involved .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its bioavailability.

Result of Action

The result of the action of this compound is likely to be dependent on the specific target and biochemical pathway affected. For example, if the compound inhibits an enzyme involved in cancer cell proliferation, the result could be a decrease in cancer cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps:

    Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.

    Pyridazine Ring Formation: The triazole intermediate is then subjected to further cyclization with suitable reagents to form the pyridazine ring.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced through electrophilic aromatic substitution reactions.

    Thioester Formation: Finally, the thioester moiety is introduced by reacting the intermediate with methyl thioglycolate under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow systems to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyridazine rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolopyridazine core but may have different substituents.

    Thioesters: Compounds with similar thioester moieties but different aromatic or heterocyclic rings.

    p-Tolyl Derivatives: Compounds with the p-tolyl group but different core structures.

Uniqueness

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is unique due to its specific combination of the triazole, pyridazine, and thioester moieties. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-4-6-12(7-5-10)15-18-17-13-8-9-14(19-20(13)15)23-11(2)16(21)22-3/h4-9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRRQRNZEXNPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Reactant of Route 4
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.